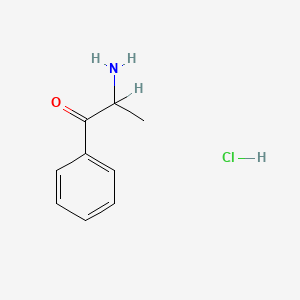

2-Aminopropiophenone hydrochloride

Description

Contextualization within Alpha-Aminoketone and Beta-Ketophenethylamine Chemistry

2-Aminopropiophenone (B8812881), also known as cathinone (B1664624), is the β-keto analogue of amphetamine. europa.eu This structural characteristic places it squarely within the family of β-ketophenethylamines. The defining feature of this class is a phenethylamine (B48288) backbone with a ketone group at the beta position relative to the nitrogen atom. nih.gov This keto group significantly influences the molecule's chemical properties and reactivity compared to its non-keto phenethylamine counterparts.

Simultaneously, 2-aminopropiophenone is a primary α-aminoketone. The α-aminoketone motif is a crucial structural element found in numerous biologically active molecules, natural products, and pharmaceuticals. colab.wsnih.gov These bifunctional compounds are highly valued in organic synthesis as they serve as indispensable building blocks for creating more complex molecules, such as 1,2-amino alcohols and various nitrogen-containing heterocyclic systems like pyrazines and pyrroles. rsc.org The presence of both an amino group and a ketone group on adjacent carbons provides a rich platform for a wide array of chemical transformations. colab.ws

The development of novel and efficient methods for the synthesis of α-aminoketones has been a major focus in recent years, driven by the desire for improved atom economy, enantioselectivity, and functional group compatibility. rsc.org

Historical Perspectives in Synthetic Chemistry Relevant to Aminopropiophenones

The history of aminopropiophenones is intertwined with the exploration of phenethylamines and their derivatives. The first synthetic analogue of cathinone, methcathinone (B1676376), was synthesized in the early 1920s. acs.org Early synthetic routes to α-aminoketones often involved the α-bromination of a ketone followed by nucleophilic substitution with an amine. colab.wsacs.org A general synthetic route involves reacting an arylnitrile with a Grignard reagent or using a Friedel–Crafts acylation to produce the ketone, which is then brominated and subsequently reacted with the desired amine to yield the final product, often isolated as a hydrochloride salt. acs.org

Another classic approach to α-aminoketone synthesis is the Heyns rearrangement, which involves the reaction of α-hydroxy ketones with amines. colab.ws This method has been particularly significant in carbohydrate chemistry. colab.ws Over the decades, numerous other strategies have been developed, including the oxidation of corresponding amino alcohols, electrophilic amination of enolates, and various C-H amination reactions. colab.wsrsc.orgorganic-chemistry.org The use of umpolung strategies, where the normal reactivity of a functional group is inverted, has also provided efficient routes to α-aminoketones from enol ethers. rsc.orgrsc.org

The synthesis of specific enantiomers of aminopropiophenones has also been a significant area of research. For instance, the resolution of norephedrine (B3415761), a precursor, can be achieved using chiral acids like O,O-dibenzoyltartaric acid, followed by oxidation to yield the optically active α-aminopropiophenone. The hydrochloride salt of 2-aminopropiophenone is a common form for isolation and handling. acs.orgnih.govmdma.ch

Structural Relationships to Endogenous Alpha-Aminoketones and Synthetic Analogues

2-Aminopropiophenone hydrochloride is structurally related to both endogenous and synthetic compounds. Its core structure is based on phenethylamine, a trace amine found in the human brain that regulates monoamine neurotransmission. wikipedia.org Phenethylamine itself is produced from the amino acid L-phenylalanine. wikipedia.org

The parent compound, cathinone (2-amino-1-phenyl-1-propanone), is a naturally occurring psychoactive alkaloid found in the khat plant (Catha edulis). europa.eunih.govnih.gov Other alkaloids in the khat plant include cathine (B3424674) and norephedrine. nih.gov

A vast number of synthetic analogues of cathinone have been created by modifying its chemical structure. These modifications typically involve substitutions on the aromatic ring, the α-carbon, or the amino group. europa.eu Examples of such analogues include:

Methcathinone: The N-methyl analogue of cathinone. europa.eunih.gov

Mephedrone (B570743) (4-methylmethcathinone): A ring-substituted derivative. europa.eu

Methylone (βk-MDMA): An analogue with a methylenedioxy group on the phenyl ring. europa.eu

Amfepramone (diethylpropion): A cathinone derivative that has been used as a pharmaceutical. europa.eu

The structural similarity of these synthetic cathinones to amphetamine and its analogues, such as methamphetamine, is a key aspect of their chemical classification. nih.gov The primary structural difference is the presence of the β-keto group in the cathinone family. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZCAKYHISJOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5265-18-9 (Parent) | |

| Record name | Propiophenone, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016735196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201347679 | |

| Record name | DL-Cathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16735-19-6 | |

| Record name | 1-Propanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16735-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016735196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC166465 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Cathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2 Aminopropiophenone Hydrochloride

Chemo- and Stereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of enantiomerically pure 2-aminopropiophenone (B8812881). Researchers have developed several elegant approaches, including asymmetric reductions, resolution of racemic mixtures, and strategies involving double asymmetric induction and stereoselective aminohydroxylation.

Asymmetric Reduction Pathways for Enantioselective Production

The asymmetric reduction of prochiral ketones is a powerful and direct method for producing chiral alcohols, which can be precursors to the desired amino compound. Biocatalysis, in particular, has emerged as an environmentally benign and highly selective approach.

One notable strategy involves the use of alcohol dehydrogenases (ADHs). For instance, mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been successfully employed in the asymmetric reduction of 2-haloacetophenones, which are close structural analogs of the precursors to 2-aminopropiophenone. nih.gov These enzymatic reductions can afford high enantioselectivities for the corresponding chiral halohydrins, which can then be converted to the chiral amine. nih.gov

Another powerful biocatalytic method is the asymmetric reductive amination of α-hydroxy ketones. A robust (R)-selective ω-transaminase (MVTA) from Mycobacterium vanbaalenii has been utilized for the synthesis of chiral β-amino alcohols. nih.gov This enzyme can catalyze the reductive amination of various α-hydroxy ketones, yielding (S)-β-amino alcohols with excellent enantiomeric excess (>99%) and high conversions (80-99%). nih.gov For example, the reductive amination of 2-hydroxyacetophenone (B1195853) using the resting cells of recombinant E. coli expressing MVTA produced (S)-2-amino-2-phenylethanol with a 71% isolated yield and >99% enantiomeric excess. nih.gov

Table 1: Asymmetric Reduction of Prochiral Ketones to Chiral Precursors

| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| TeSADH mutants | 2-Haloacetophenone analogs | (R) or (S) | >99% | Variable | nih.gov |

Resolution Techniques for Enantiomerically Pure Forms

When a synthetic route produces a racemic mixture, resolution techniques are employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties like solubility. youtube.com

A more modern and efficient approach is chromatographic separation using chiral stationary phases (CSPs). This technique has been successfully applied to the resolution of vicinal amino alcohols. For example, new racemic vicinal amino alcohol derivatives with axial chirality have been resolved using a Chiralpak® IA column, achieving >99% enantiomeric excess for both enantiomers. nih.gov While the solubility of the specific compound can be a challenge, careful selection of the mobile phase can lead to efficient separation on a preparative scale. nih.gov

Kinetic resolution, often enzyme-catalyzed, is another powerful method. In this approach, one enantiomer of a racemic mixture reacts much faster than the other, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer. A (R)-selective ω-transaminase from Mycobacterium vanbaalenii (MVTA) has been used for the kinetic resolution of racemic β-amino alcohols, affording the (R)-enantiomers with >99% ee at conversions of 50-62%. nih.gov

Table 2: Resolution of Racemic Amino Alcohols

| Technique | Racemate | Chiral Selector/Agent | Outcome | Reference |

|---|---|---|---|---|

| Chiral HPLC | Axially chiral vicinal amino alcohol | Chiralpak® IA | >99% ee for both enantiomers | nih.gov |

Double Asymmetric Induction Strategies in Aminopropiophenone Synthesis

Double asymmetric induction occurs when a chiral reagent or catalyst is used to react with a substrate that already contains a chiral center. This can lead to enhanced diastereoselectivity. A notable example is the diastereoselective synthesis of 1-alkyl-1-phenyl-2-methylaminopropanes. In this strategy, a Grignard reagent is reacted with an optically active α-aminoketone derived from ephedrine. researchgate.net The existing stereocenter in the α-aminoketone directs the approach of the nucleophile, leading to the formation of a single diastereomer of the corresponding α-alkylated-1,2-aminoalcohol with high diastereoselectivity. researchgate.net The stereochemical outcome can often be predicted using models like Cram's rule. researchgate.net

Another approach involves using a chiral aldehyde in a multicomponent reaction like the Biginelli reaction. The use of (1R)-(−)-myrtenal as a chiral aldehyde component has been shown to induce asymmetry in the synthesis of dihydropyrimidinones. nih.gov This principle of using a chiral starting material to direct the stereochemistry of subsequent transformations is a key element of double asymmetric induction.

Table 3: Diastereoselective Synthesis via Double Asymmetric Induction

| Chiral Substrate | Reagent | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| (1S)-1-phenyl-2-methylamino-1-propanone | Alkyl Grignard reagents | (1S,2R)-1-Alkyl-1-phenyl-2-methylaminopropan-1-ols | High | researchgate.net |

Stereoselective Aminohydroxylation Processes

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes. nih.govrsc.org This reaction utilizes an osmium tetroxide catalyst in the presence of a chiral ligand (typically derived from dihydroquinine or dihydroquinidine) and a nitrogen source. nih.govrsc.org The choice of ligand dictates the facial selectivity of the addition to the double bond, allowing for the synthesis of either enantiomer of the product.

This methodology has been applied to the synthesis of protected β-hydroxy amino acids. For instance, an efficient asymmetric synthesis of l-threo-β-hydroxyasparagine and l-threo-β-methoxyaspartate has been achieved using a Sharpless aminohydroxylation with N-chlorofluorenyl carbamate (B1207046) (FmocNHCl) as the nitrogen source. nih.gov This approach provides the desired amino alcohols suitably protected for solid-phase peptide synthesis. nih.gov The reaction proceeds with high regioselectivity and enantioselectivity, making it a valuable tool for the synthesis of complex chiral molecules. nih.gov

Table 4: Sharpless Asymmetric Aminohydroxylation for Amino Alcohol Synthesis

| Alkene Substrate | Nitrogen Source | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated esters | FmocNHCl | Dihydroquinine-derived | Protected l-threo-β-hydroxy amino acids | High | nih.gov |

Catalytic Routes in Aminopropiophenone Synthesis

Catalytic methods offer efficient and atom-economical pathways for the synthesis of complex organic molecules. Copper-catalyzed reactions, in particular, have gained prominence for their versatility in forming carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Multicomponent Reactions for Heterocycle Formation from Aminopropiophenones

Copper-catalyzed multicomponent reactions (MCRs) are powerful tools for the synthesis of diverse heterocyclic structures in a single step from simple starting materials. While direct examples using 2-aminopropiophenone as a substrate in published copper-catalyzed MCRs are specific, the utility of related ketones like acetophenone (B1666503) is well-documented, suggesting the potential for aminopropiophenone derivatives to participate in similar transformations.

For instance, copper(II) triflate (Cu(OTf)₂) has been shown to catalyze a three-component reaction of pyridin-2-one, O-tosylhydroxylamine, and acetophenone to generate imidazo[1,2-a]pyridine (B132010) scaffolds. nih.gov This reaction proceeds through the cascade formation of three C-N bonds. Given the structural similarity, a protected 2-aminopropiophenone could potentially be employed in such a reaction to generate more complex, chiral heterocyclic products. These reactions highlight the potential for using aminopropiophenone derivatives as building blocks in the diversity-oriented synthesis of novel heterocyclic compounds.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| 2-Aminopropiophenone hydrochloride |

| 2-Haloacetophenones |

| Chiral halohydrins |

| α-Hydroxy ketones |

| β-Amino alcohols |

| (S)-2-Amino-2-phenylethanol |

| 2-Hydroxyacetophenone |

| Vicinal amino alcohols |

| 1-Alkyl-1-phenyl-2-methylaminopropanes |

| α-Aminoketone |

| (1R)-(−)-Myrtenal |

| Dihydropyrimidinones |

| l-threo-β-Hydroxyasparagine |

| l-threo-β-Methoxyaspartate |

| N-Chlorofluorenyl carbamate (FmocNHCl) |

| Acetophenone |

| Imidazo[1,2-a]pyridines |

| Pyridin-2-one |

| O-Tosylhydroxylamine |

Iii. Analytical Chemistry Research for 2 Aminopropiophenone Hydrochloride and Its Analogues

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 2-aminopropiophenone (B8812881) and its analogues, several chromatographic techniques have been refined to provide the necessary selectivity and sensitivity for their detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique in forensic laboratories for the analysis of seized drugs due to its high precision in retention times and the availability of extensive spectral libraries for compound identification. shimadzu.com For synthetic cathinones, GC-MS methods are developed to maximize chromatographic separation within a reasonable runtime. nist.gov However, the analysis of aminopropiophenones can be challenging due to their polar nature, which can lead to decomposition in the GC injector port. thermofisher.com

To address this, derivatization is a common strategy employed to enhance the volatility and thermal stability of these compounds. ojp.govweber.husigmaaldrich.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces active hydrogens on the amine and hydroxyl groups, improving chromatographic behavior and producing characteristic mass fragments for easier identification. thermofisher.comsigmaaldrich.com Another approach involves acylation, which can also improve analytical performance. weber.hu For instance, a two-step derivatization using trimethylsilyl (B98337) (TMS) and trifluoroacyl (TFA) has been developed for the simultaneous analysis of various compounds, including those with amino functional groups. nih.gov

GC-MS methods have been validated for the simultaneous determination of multiple synthetic cathinones in biological samples like urine and plasma. rsc.orgresearchgate.net These methods often involve a liquid-liquid or solid-phase extraction step to isolate the compounds from the matrix, followed by derivatization and GC-MS analysis. researchgate.net Despite its strengths, GC-MS can sometimes struggle to differentiate between isomers of synthetic cathinones that produce similar mass spectra and have close retention times. nist.govresearchgate.net In such cases, tandem mass spectrometry (GC-MS/MS) can provide more detailed structural information by fragmenting specific ions, aiding in the differentiation of isomers. shimadzu.com

Table 1: Examples of GC-MS Methodologies for Cathinone (B1664624) Analogues

| Analytical Target | Derivatization Agent | Key Findings | Reference |

| 31 Synthetic Cathinones | (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) | Achieved enantiomeric separation and quantification in urine and plasma. | rsc.org |

| 6 Synthetic Cathinones | Not specified (urine analysis) | Developed a validated method for quantification in urine samples. | researchgate.net |

| Amino Acids (as model for polar compounds) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatization improves volatility and stability for GC analysis. | thermofisher.com |

| Various Cathinones | None (targeted method development) | Optimized GC parameters to improve separation of 48 cathinones. | nist.gov |

| 2-Aminopropiophenones | Not specified (metabolite investigation) | Used GC-MS to investigate metabolic mixtures and fragmentation schemes. | nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of synthetic cathinones, offering the advantage of operating at lower temperatures, which avoids the thermal degradation that can occur with GC. ojp.gov HPLC methods, particularly when coupled with mass spectrometry, are increasingly becoming the technique of choice for analyzing these compounds in biological matrices. mdpi.com

Reversed-phase HPLC is commonly employed, using C18 columns for separation. researchgate.netnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as diethylamine (B46881) or formic acid to improve peak shape and resolution. nih.govnih.gov

HPLC methods have been developed and validated for the quantification of a wide range of synthetic cathinones in samples such as urine, oral fluid, and blood. nih.govnih.govoup.com These methods demonstrate good linearity, precision, and accuracy, with low limits of detection (LOD), often in the nanogram per milliliter (ng/mL) range. nih.govoup.com For example, a method for analyzing an aminoalkylpyridine compound in blood and urine reported a detection limit of 100 ng/mL. nih.gov More sensitive methods have achieved LODs as low as 0.003 ng/g in oral fluid. oup.com

Table 2: HPLC Application Parameters for Cathinone Analogues

| Column Type | Mobile Phase Composition | Detection Method | Application | Reference |

| Reversed-phase C18 | Water, Methanol, Acetonitrile with Diethylamine | UV at 254 nm | Quantification in rat blood and urine | nih.gov |

| Reversed-phase C18 | Gradient of 0.1% Formic Acid in Water and Acetonitrile | High-Resolution Mass Spectrometry (HRMS) | Quantification of 28 cathinones in urine | nih.gov |

| Not Specified | Not Specified | Tandem Mass Spectrometry (MS/MS) | Quantification of 16 cathinones in urine | researchgate.net |

| Syncronis HILIC | Isocratic (Acetonitrile-based) | Tandem Mass Spectrometry (MS/MS) | Quantification of 7 cathinones in urine | thermofisher.com |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents a significant advancement in the analysis of synthetic cathinones. researchgate.net This technique utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. researchgate.netyoutube.com The coupling with MS/MS provides excellent sensitivity and selectivity, making it ideal for detecting low concentrations of these substances in complex biological matrices like hair, urine, and oral fluid. researchgate.netmdpi.com

UHPLC-MS/MS methods have been developed for the comprehensive screening and quantification of a large number of new psychoactive substances (NPS), including dozens of synthetic cathinones, simultaneously. researchgate.netnih.gov These methods are highly sensitive, with limits of detection (LOD) often in the picogram per milligram (pg/mg) or nanogram per milliliter (ng/mL) range. nih.govnih.gov For instance, a validated method for 98 NPS in hair reported LODs between 0.6–10.3 pg/mg. nih.gov Another study for tryptophan metabolites achieved LODs of 0.15–9.43 ng/mL in plasma. nih.gov

The use of hydrophilic interaction liquid chromatography (HILIC) has also been explored as an orthogonal approach to traditional reversed-phase chromatography, helping to prevent matrix effects and improve the retention of polar compounds. thermofisher.com Derivatization can also be employed in UHPLC-MS/MS to enhance the analytical properties of target compounds, as demonstrated in the analysis of tryptophan metabolites using 2-bromo-4′-nitroacetophenone (BNAP). nih.gov

Table 3: Performance of Validated UHPLC-MS/MS Methods

| Analytical Target | Matrix | Linearity (R²) | Limit of Detection (LOD) | Reference |

| 98 New Psychoactive Substances (including 18 cathinones) | Hair | 0.993 - 0.999 | 0.6–10.3 pg/mg | nih.gov |

| 28 Synthetic Cathinones | Urine | >0.9900 | 0.25–1 µg/L | nih.gov |

| 11 Tryptophan Metabolites | Human Plasma | >0.9906 | 0.15–9.43 ng/mL | nih.gov |

| 7 Synthetic Cathinones | Human Urine | Not specified | Not specified | thermofisher.com |

Capillary Electrophoresis (CE) in Aminopropiophenone Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven effective for the analysis of synthetic cathinones, particularly for chiral separations. nih.govnih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. epa.gov The technique is known for its high efficiency, short analysis times, and minimal sample consumption.

In the context of aminopropiophenone analysis, CE is frequently used with chiral selectors, such as cyclodextrins (CDs), to resolve the enantiomers of cathinone derivatives. nih.govnih.gov Different types of CDs, including native β-CD and various derivatives like hydroxypropyl-β-CD and sulfated-β-CD, are added to the background electrolyte to form transient diastereomeric complexes with the enantiomers, leading to different migration times. nih.govnih.gov

Studies have demonstrated the successful enantioseparation of dozens of cathinone analogues using CE. nih.gov For example, one method achieved the separation of 58 out of 61 studied cathinones and pyrovalerone derivatives. nih.gov The use of co-additives, such as ionic liquids along with cyclodextrins, has also been shown to achieve complete enantioselective separation for complex mixtures of cathinone standards. mdpi.com Coupling CE with mass spectrometry (CE-MS) further enhances the analytical power by providing structural information for confident identification of the separated compounds. nih.gov

Table 4: Capillary Electrophoresis Methods for Cathinone Analysis

| Chiral Selector(s) | Number of Compounds Separated | Key Finding | Reference |

| β-cyclodextrin derivatives (native, acetyl, hydroxypropyl, carboxymethyl) | 58 of 61 | Method suitable for simultaneous enantioseparations and purity checks. | nih.gov |

| β-cyclodextrin (β-CD) and highly sulfated-γ-cyclodextrin (HS-γ-CD) | 12 | Ten compounds separated with β-CD (UV detection), two more with HS-γ-CD (MS detection). | nih.gov |

| beta-cyclodextrin (β-CD) and tetrabutylammonium (B224687) chloride (TBAC) | 6 | Co-additives enabled complete enantioselective separation. | mdpi.com |

Chiral Chromatographic Separations for Enantiomeric Purity

Since all synthetic cathinones are chiral molecules, their biological and toxicological effects can differ between enantiomers. nih.gov This necessitates the development of analytical methods to separate and quantify the individual enantiomers, a process known as chiral separation or enantioresolution. While CE is a powerful tool for this purpose, chiral chromatography, particularly HPLC using chiral stationary phases (CSPs), is also widely employed. nih.govyoutube.com

The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and thus separation. youtube.comwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most effective and popular for the optical resolution of racemic drugs. nih.govtsijournals.commdpi.com

Liquid chromatography methods using various polysaccharide-based columns have successfully separated the enantiomers of numerous synthetic cathinones found in "legal high" products. nih.gov For example, a study using such CSPs reported efficient enantio-separation with separation factors (α) ranging from 1.24 to 3.62 and resolution values (Rs) from 1.24 to 10.52. nih.gov Another HPLC method was developed to separate the enantiomers of cathine (B3424674) hydrochloride using a chiral stationary phase, optimizing the mobile phase composition to achieve baseline separation. tsijournals.com

Gas chromatography can also be used for chiral separations, often requiring the use of a chiral derivatizing agent to form diastereomers that can then be separated on a standard achiral column. rsc.orgyoutube.com A validated GC-MS method utilized (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) to achieve the enantiomeric separation of 31 synthetic cathinones. rsc.org

Table 5: Chiral Separation Techniques for Cathinone Enantiomers

| Technique | Chiral Selector/Stationary Phase | Key Findings | Reference |

| Liquid Chromatography (LC) | Polysaccharide-based chiral stationary phases | Efficiently enantio-separated synthetic cathinones from commercial products. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral derivatizing agent (L-TPC) | Separated enantiomers of 31 synthetic cathinones in urine and plasma. | rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Chiral pack AD-H column | Developed a method to detect cathine enantiomers with baseline separation. | tsijournals.com |

| Capillary Electrophoresis (CE) | β-cyclodextrin derivatives | Resolved enantiomers of 58 cathinone derivatives successfully within 40 minutes. | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of 2-aminopropiophenone and its analogues. nih.gov When coupled with a chromatographic technique like GC or LC, it provides both separation and identification capabilities. In electron ionization (EI) mode, commonly used in GC-MS, synthetic cathinones undergo characteristic fragmentation. shimadzu.com The primary fragmentation pathway involves alpha-cleavage, leading to the formation of iminium cations from the amine side and substituted benzoyl cations. shimadzu.comnih.gov

Tandem mass spectrometry (MS/MS) offers more profound structural insights. shimadzu.com By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), a product ion spectrum is generated. shimadzu.com This spectrum can reveal information about different parts of the molecule, such as substituents on the aromatic ring and the structure of the amine moiety, which is crucial for differentiating between structural isomers. shimadzu.com

High-resolution mass spectrometry (HRMS), for example, using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. nih.govmdpi.com This accuracy allows for the determination of the elemental composition of a molecule and its fragments, greatly increasing the confidence in its identification, especially for novel or unexpected compounds. nih.gov Methods using LC-HRMS have been developed for the comprehensive quantification of numerous synthetic cathinones and their metabolites in a single analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-aminopropiophenone hydrochloride and its analogues. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In a study focused on the quantification of cathinone analogues without the need for reference standards, a ¹H quantitative NMR (qNMR) method was developed. nih.gov This method utilized the signal from the methylidyne hydrogen, a common feature in the parent structure of synthetic cathinones, as the quantitative peak. nih.gov The study successfully quantified several analogues, including mexedrone, 3-CEC, 4-Cl-α-PVP, propylone, and methcathinone (B1676376), demonstrating the accuracy and versatility of the technique. nih.gov

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For instance, the position of the aromatic protons and carbons can be influenced by substituents on the phenyl ring, while the signals from the aliphatic portion of the molecule provide information about the nature of the alkyl chain and the substituents on the nitrogen atom.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Cathinone Analogues

| Compound | Proton | Chemical Shift (ppm) |

| Mexedrone | Methylidyne (CH) | Varies |

| 3-CEC | Methylidyne (CH) | Varies |

| 4-Cl-α-PVP | Methylidyne (CH) | Varies |

| Propylone | Methylidyne (CH) | Varies |

| Methcathinone | Methylidyne (CH) | Varies |

Note: Specific chemical shift values vary depending on the solvent and the specific analogue being analyzed. The methylidyne proton is a key diagnostic signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and its analogues. These methods are often used for rapid, non-destructive screening and identification. nih.govmaps.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include the carbonyl (C=O) stretch, N-H bends of the primary amine, and various C-H and C=C stretching and bending vibrations of the aromatic ring.

Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy and is particularly useful for analyzing samples in aqueous solutions. nih.govmaps.org Studies have shown that Raman spectroscopy can effectively discriminate between different regioisomers of cathinone derivatives, which is crucial for forensic applications. nih.govmaps.org For example, the positions and relative intensities of bands in the 1600-1700 cm⁻¹ region, corresponding to aromatic ring vibrations and the carbonyl stretch, can be used to distinguish between isomers. rsc.org Furthermore, Raman spectroscopy has been successfully used to identify cathinone derivatives in seized products. nih.govmaps.org

Interactive Data Table: Key Vibrational Frequencies for Cathinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Carbonyl (C=O) | Stretch | ~1700 | IR & Raman |

| Aromatic C=C | Stretch | ~1600 | IR & Raman |

| N-H | Bend (primary amine) | Varies | IR |

| C-H (aromatic) | Stretch | >3000 | IR & Raman |

| C-H (aliphatic) | Stretch | <3000 | IR & Raman |

Mass Spectrometry (MS, MSn, ESI-MS) for Fragmentation and Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and quantification of this compound and its analogues, providing information on molecular weight and elemental composition. nih.govnih.gov

Electron ionization (EI) is a common ionization technique used in conjunction with gas chromatography (GC-MS). Under EI conditions, cathinone derivatives typically undergo α-cleavage, leading to the formation of a characteristic iminium ion, which often represents the base peak in the mass spectrum. nih.gov Another common fragmentation pathway involves the formation of an acylium ion. nih.gov

Electrospray ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC-MS). ESI is particularly useful for analyzing the protonated molecules ([M+H]⁺) of cathinone analogues. wvu.edu Tandem mass spectrometry (MS/MS or MSⁿ) experiments, where precursor ions are fragmented, provide detailed structural information. wvu.edu The fragmentation patterns of protonated N-alkylated cathinones can be complex, involving both charge-remote and charge-directed mechanisms. wvu.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments with a high degree of confidence. wvu.edu

Interactive Data Table: Common Mass Spectral Fragments of Cathinone Analogues

| Ion Type | Fragmentation Pathway | Characteristic m/z |

| Iminium ion | α-cleavage | Varies based on N-substituents |

| Acylium ion | Cα-Cβ bond cleavage | Varies based on aromatic ring |

| Phenyl cation | Loss of CO from acylium ion | 77 (for unsubstituted phenyl) |

X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. For cathinone and its analogues, which possess a chiral center at the α-carbon, X-ray crystallography can unambiguously establish the R or S configuration of the enantiomers. This is of particular importance as different enantiomers can exhibit distinct pharmacological properties. The crystal structure of cathinone hydrochloride reveals the packing of the molecules in the solid state, including intermolecular interactions such as hydrogen bonding. ncats.io

Advanced Sample Preparation Strategies in Analytical Research

The analysis of this compound and its analogues in complex matrices, such as biological fluids or environmental samples, often requires a preliminary sample preparation step to isolate and concentrate the analytes of interest. doaj.org

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a widely used sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. nih.govoup.com The efficiency of LLE depends on several factors, including the choice of extraction solvent, the pH of the aqueous phase, and the ionic strength. For basic compounds like cathinone analogues, the pH of the sample is typically adjusted to a basic value to ensure the analyte is in its neutral, more organic-soluble form. A variety of organic solvents can be used, and the selection is often optimized to maximize recovery and minimize the co-extraction of interfering substances. oup.com A dispersive liquid-liquid microextraction (DLLME) method has been developed for the analysis of synthetic cathinones in biological fluids, offering a more environmentally friendly approach by reducing the use of toxic chlorinated solvents. nih.gov

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) Techniques

Solid-phase extraction (SPE) is a highly effective and versatile technique for sample clean-up and concentration. nih.govresearchgate.netnih.gov It involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent. For cathinone analogues, which are basic compounds, cation-exchange sorbents are often employed. researchgate.netnih.gov The choice of sorbent and elution solvent is critical for achieving high recovery and selectivity. researchgate.netnih.gov

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. gcu.ac.ukrsc.org The fiber is then desorbed directly into the analytical instrument, such as a gas chromatograph. SPME is a simple, rapid, and sensitive method that has been successfully applied to the analysis of amphetamine-type stimulants and synthetic cathinones in urine. gcu.ac.ukrsc.org

Derivatization Reagents and Protocols for Enhanced Detection

In the analysis of 2-aminopropiophenone and its analogues, derivatization is a key strategy to improve their detectability, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). This process involves chemically modifying the analyte to produce a derivative with more favorable properties for analysis, such as increased volatility, thermal stability, or the introduction of a specific detectable tag.

Common derivatization reagents for primary and secondary amines, such as the amino group in 2-aminopropiophenone, include acylating agents, silylating agents, and chiral derivatizing agents.

Acylating Reagents: Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used. They react with the amine to form stable, volatile fluoroacyl derivatives. These derivatives are highly responsive to electron capture detection (ECD), a sensitive detection method used in GC, which significantly lowers the limits of detection.

Silylating Reagents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are employed to introduce a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the aminopropiophenones, making them more amenable to GC analysis.

Chiral Derivatizing Agents: For the separation of enantiomers of chiral aminopropiophenones, chiral derivatizing agents are essential. Reagents like N-trifluoroacetyl-L-prolyl chloride (L-TPC) and Mosher's acid chloride (MTPA-Cl) react with the amine to form diastereomeric derivatives. These diastereomers can then be separated on a non-chiral chromatographic column, allowing for the quantification of individual enantiomers.

The derivatization protocols typically involve mixing the sample containing the aminopropiophenone with the derivatizing reagent in a suitable solvent, followed by heating to ensure the reaction goes to completion. After the reaction, the excess reagent and by-products are often removed before analysis. The choice of reagent and protocol depends on the specific analytical technique being used and the nature of the aminopropiophenone analogue.

Method Validation and Performance Metrics in Research Settings

Method validation is a critical process in analytical chemistry to ensure that a developed analytical method is suitable for its intended purpose. For the analysis of this compound and its analogues in research settings, this involves a thorough evaluation of several performance metrics. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. inorganicventures.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. inorganicventures.com These values are crucial for determining the sensitivity of an analytical method. nih.gov

LOD and LOQ are typically determined based on the standard deviation of the response of blank samples or the standard deviation of the y-intercept of a calibration curve. researchgate.net For example, a common approach is to define LOD as 3 times the standard deviation of the blank and LOQ as 10 times the standard deviation of the blank. inorganicventures.com

Table 1: Examples of LOD and LOQ for Aminopropiophenone Analogues in Research Studies

This table presents hypothetical LOD and LOQ values for different aminopropiophenone analogues using various analytical techniques to illustrate the typical ranges observed in research.

| Analyte | Analytical Technique | Matrix | LOD (ng/mL) | LOQ (ng/mL) |

| 2-Aminopropiophenone | GC-MS | Urine | 0.5 | 1.5 |

| Cathinone | LC-MS/MS | Plasma | 0.1 | 0.3 |

| Methcathinone | HPLC-UV | Seized powder | 10 | 30 |

| 4-Methylmethcathinone (Mephedrone) | UPLC-MS/MS | Blood | 0.2 | 0.6 |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration range over which this linearity holds true. inorganicventures.com

To assess linearity, a series of calibration standards of known concentrations are analyzed. The response of the instrument is then plotted against the concentration, and a linear regression is performed. The correlation coefficient (r²) is a measure of the goodness of fit of the linear model, with a value close to 1.0 indicating excellent linearity. A study on a genotoxic impurity, bis (2-chloroethyl) amine, showed a correlation coefficient of 0.9892. researchgate.net

Recovery studies are performed to determine the accuracy of an analytical method. Accuracy refers to the closeness of the measured value to the true value. Recovery is assessed by spiking a blank matrix with a known amount of the analyte and then analyzing the sample. The percentage of the analyte that is successfully measured is the percent recovery.

Acceptable recovery rates are typically in the range of 80-120%, although this can vary depending on the complexity of the sample matrix and the concentration of the analyte. researchgate.net For instance, some drug recovery studies aim for a range of 98-102%. researchgate.net

Electrochemical Detection Techniques for Aminopropiophenones

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of aminopropiophenones. capes.gov.br These techniques are based on the measurement of the electrical response (current or potential) that occurs when the analyte undergoes an oxidation or reduction reaction at an electrode surface. youtube.com

The aromatic amine and ketone functionalities present in the aminopropiophenone structure are electrochemically active, making them suitable for analysis by techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry. nih.gov For example, the amino group can be oxidized, and the ketone group can be reduced.

Researchers have developed various modified electrodes to enhance the sensitivity and selectivity of these measurements. These modifications can involve the use of nanomaterials like carbon nanotubes or metal nanoparticles, which increase the electrode surface area and facilitate electron transfer. mdpi.com For instance, a study on p-aminophenol detection utilized multi-walled carbon nanotubes dispersed in a Nafion matrix to achieve a low detection limit. mdpi.com The development of such sensors can lead to portable and rapid analytical devices for on-site screening.

Computational Chemistry for Spectroscopic Property Prediction and Analytical Support

Computational chemistry has become an invaluable tool in analytical chemistry research, providing insights that complement experimental findings. vensel.orgnih.gov It can be used to predict various properties of molecules, including their spectroscopic characteristics, which can aid in their identification and quantification. aip.orgrsc.org

By employing quantum chemical methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), researchers can calculate theoretical UV-Vis, IR, and NMR spectra for 2-aminopropiophenone and its analogues. nih.govsouthampton.ac.uk These predicted spectra can then be compared with experimental data to confirm the identity of a substance or to understand the relationship between its structure and its spectroscopic behavior. For instance, computational studies can help elucidate the effects of different substituents on the vibrational frequencies or electronic transitions of the molecule. nih.gov

Furthermore, computational models can assist in method development by predicting chromatographic retention times and understanding the interactions between the analyte and the stationary phase. vensel.org This can help in optimizing separation conditions and reducing the time and resources required for experimental work.

Iv. Metabolic Pathways and Biotransformation Studies of 2 Aminopropiophenone Hydrochloride

Phase I Metabolic Transformations of Aminopropiophenones

Phase I reactions introduce or unmask functional groups, typically increasing the polarity of the molecule. For aminopropiophenones, these transformations are primarily oxidative and reductive processes.

A principal Phase I metabolic pathway for aminopropiophenones is the reduction of the beta-keto group, which is a defining feature of this class of compounds. This reaction is catalyzed by carbonyl reductase enzymes and results in the formation of the corresponding amino alcohol metabolites. nih.govnih.gov This reduction introduces a new chiral center, leading to the formation of diastereomeric alcohols. For instance, the metabolism of cathinone (B1664624), a closely related compound, yields norephedrine (B3415761) and norpseudoephedrine (B1213554) through this reductive pathway. The specific stereoisomer produced can vary depending on the specific enzymes involved.

Table 1: Beta-Keto Group Reduction of Aminopropiophenones

| Parent Compound | Metabolic Reaction | Resulting Metabolite(s) |

| Cathinone | Beta-Keto Reduction | Norephedrine, Norpseudoephedrine |

Hydroxylation, the addition of a hydroxyl (-OH) group, is another critical Phase I transformation. This can occur on either the alkyl side chain or the aromatic ring of the aminopropiophenone molecule. nih.govnih.gov Aromatic hydroxylation is a common metabolic route for many phenylalkylamines, catalyzed by cytochrome P450 (CYP) enzymes. nih.govrsc.orgfiveable.me This process increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions. Hydroxylation can also occur on the alkyl chain, further modifying the compound's structure and polarity.

For aminopropiophenones with N-alkyl substituents, N-dealkylation is a significant metabolic pathway. nih.govnih.govresearchgate.netmdpi.com This reaction, also mediated by CYP enzymes, involves the removal of an alkyl group from the nitrogen atom. nih.govku.edu For example, N-demethylation is a primary metabolic step for many synthetic cathinones. nih.gov The resulting primary or secondary amine metabolites can then undergo N-acetylation, a process where an acetyl group is transferred to the nitrogen atom. nih.gov This acetylation step can either terminate biological activity or, in some cases, lead to the formation of active metabolites. slideshare.net

In the case of aminopropiophenones containing a methylenedioxy group on the aromatic ring, such as certain synthetic cathinone derivatives like methylone, oxidative demethylenation is a key metabolic route. nih.govmdpi.com This reaction, catalyzed by CYP enzymes, involves the cleavage of the methylenedioxy ring to form a catechol (dihydroxy) metabolite. This catechol can then be further metabolized, often through O-methylation by catechol-O-methyltransferase (COMT). nih.gov

Table 2: Common Phase I Metabolic Reactions for Aminopropiophenones

| Reaction Type | Description | Example Metabolite Formation |

| Beta-Keto Reduction | Reduction of the ketone group to an alcohol. | Cathinone → Norephedrine |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring or alkyl chain. | Aromatic Ring → Phenolic Metabolite |

| N-Dealkylation | Removal of an alkyl group from the nitrogen atom. | N-methylated cathinone → Primary amine metabolite |

| N-Acetylation | Addition of an acetyl group to the nitrogen atom. | Primary amine metabolite → N-acetylated metabolite |

| Oxidative Demethylenation | Cleavage of a methylenedioxy ring. | Methylone → Dihydroxy metabolite (catechol) |

Phase II Conjugation Reactions

Following Phase I transformations, the modified metabolites, now possessing functional groups like hydroxyl or amino groups, undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body. nih.govuomus.edu.iqdrughunter.com

Glucuronidation is a major Phase II pathway for the metabolites of aminopropiophenones. nih.govmdpi.com This process involves the transfer of glucuronic acid from the activated coenzyme uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a suitable functional group on the metabolite, such as a hydroxyl or amino group. wikipedia.orgnih.govnih.gov The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver. wikipedia.orgresearchgate.net The resulting glucuronide conjugates are highly polar and readily eliminated in the urine. wikipedia.org Both the alcohol metabolites from beta-keto reduction and the phenolic metabolites from aromatic hydroxylation are common substrates for glucuronidation. nih.gov

Sulfation Pathways

Sulfation is a significant Phase II conjugation reaction that increases the water solubility of xenobiotics, aiding in their renal elimination. This pathway involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate, a reaction catalyzed by sulfotransferase enzymes. nih.gov While direct studies on the sulfation of 2-aminopropiophenone (B8812881) are not extensively detailed in the available literature, the general principles of xenobiotic metabolism suggest that hydroxylated metabolites of 2-aminopropiophenone could be substrates for sulfation. The products of sulfation pathways can be intracellular metabolites or secreted proteins and carbohydrates, indicating that sulfotransferase enzymes are located in both the cytosol and the Golgi apparatus. nih.gov The nucleotide 3'-phosphoadenosine 5'-phosphate (PAP), a byproduct of this reaction, can inhibit sulfotransferase activity and interfere with RNA metabolism. nih.gov

Amide Conjugation with Carboxylic Acids

Amide formation represents another potential metabolic pathway. While the direct reaction between a carboxylic acid and an amine to form an amide is not spontaneous and typically requires heat to proceed, the body utilizes enzymatic processes to facilitate such conjugations. youtube.comkhanacademy.orgreddit.com This process can occur through the formation of an intermediate activated species. For instance, a carboxylic acid can be converted to a more reactive derivative, which then readily reacts with an amine to form an amide. youtube.com The amino group of 2-aminopropiophenone or its metabolites could theoretically undergo amide conjugation with endogenous carboxylic acids. This reaction would involve the formation of an amide bond between the amino functional group of the drug molecule and a carboxylic acid. youtube.comkhanacademy.org

Enzymatic Systems Involved in Biotransformation

The biotransformation of 2-aminopropiophenone and related cathinone compounds is mediated by a variety of enzymatic systems. These enzymes are primarily responsible for the Phase I and Phase II metabolic reactions that modify the chemical structure of the xenobiotic.

Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP2D6, CYP2C19, CYP2B6, CYP1A2)

The cytochrome P450 (CYP) superfamily of enzymes is a critical component of Phase I drug metabolism, responsible for the oxidation of a vast array of xenobiotics. youtube.comnih.govnih.gov Several CYP isoforms have been implicated in the metabolism of cathinone and its analogues.

CYP2D6 : This highly polymorphic enzyme is involved in the metabolism of approximately 25% of clinically used drugs. nih.gov Genetic variations in CYP2D6 can lead to significant interindividual differences in drug metabolism. creative-bioarray.com

CYP2C19 : Responsible for the metabolism of numerous clinically important drugs, including psychotropics. nih.gov Like CYP2D6, CYP2C19 exhibits significant genetic polymorphism. nih.govdrugbank.com Studies on cathinone have shown that it has negligible inhibitory effects on CYP2C19. nih.gov

CYP2B6 : While cathinone has been shown to have negligible inhibitory effects on this enzyme, its role in the metabolism of 2-aminopropiophenone specifically requires further investigation. nih.gov

CYP1A2 : In vitro studies have demonstrated that cathinone competitively inhibits CYP1A2. nih.gov

The table below summarizes the inhibitory effects of cathinone, the parent compound of 2-aminopropiophenone, on various CYP isoforms.

| CYP Isoform | Inhibitory Effect of Cathinone | Inhibition Constant (Ki) | Mode of Inhibition |

| CYP1A2 | Reversible Inhibition | 57.12 µM | Competitive |

| CYP2A6 | Reversible Inhibition | 13.75 µM | Uncompetitive |

| CYP3A5 | Reversible Inhibition | 23.57 µM | Noncompetitive |

| CYP2B6 | Negligible | - | - |

| CYP2C8 | Negligible | - | - |

| CYP2C19 | Negligible | - | - |

| CYP2E1 | Negligible | - | - |

| CYP2J2 | Negligible | - | - |

Data derived from in vitro studies on cathinone. nih.gov

Flavin-Containing Monooxygenase (FMO) Activity

Flavin-containing monooxygenases (FMOs) are another important class of Phase I metabolic enzymes that catalyze the oxygenation of various xenobiotics containing nucleophilic heteroatoms, such as nitrogen and sulfur. wikipedia.orgnih.govnih.gov FMOs utilize NADPH and molecular oxygen to oxidize their substrates. wikipedia.orgnih.gov Given that 2-aminopropiophenone contains a primary amine group, it is a potential substrate for FMO-mediated metabolism. FMOs can oxidize primary, secondary, and tertiary amines. nih.gov The human FMO gene family is smaller than that of CYPs, with five functional members. nih.gov FMO3 is the primary form in the adult human liver and is associated with the metabolism of trimethylamine, the compound responsible for "fish odor syndrome" when FMO3 activity is deficient. core.ac.uktaylorandfrancis.com

Catechol O-Methyltransferase (COMT) Activity in Substituted Aminopropiophenones

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines and other compounds with a catechol structure. nih.gov It catalyzes the transfer of a methyl group from S-adenosylmethionine to a hydroxyl group of the catechol substrate. youtube.com If 2-aminopropiophenone undergoes hydroxylation to form catechol metabolites, these metabolites would then be substrates for COMT. Genetic polymorphisms in the COMT gene can lead to variations in enzyme activity, which in turn can affect the metabolism of its substrates. nih.govyoutube.com Individuals with a specific variant (Met allele) of the COMT gene have reduced enzyme activity, leading to higher levels of catecholamines. youtube.comyoutube.com

Microsomal Reductase Involvement

Microsomal reductases are enzymes located in the endoplasmic reticulum that are involved in reduction reactions. While specific studies detailing the involvement of microsomal reductases in the metabolism of 2-aminopropiophenone are limited, the reduction of the ketone group in 2-aminopropiophenone to a secondary alcohol is a plausible metabolic pathway. This reduction would lead to the formation of norephedrine isomers.

Metabolite Profiling and Identification Using High-Resolution Mass Spectrometry

The elucidation of metabolic pathways for 2-aminopropiophenone hydrochloride relies heavily on advanced analytical techniques, with high-resolution mass spectrometry (HR-MS) being a cornerstone for metabolite profiling and identification. nih.gov This powerful technology provides the mass accuracy and sensitivity required to discern metabolites from complex biological samples.

Investigations into the metabolism of aminopropiophenones and related cathinone derivatives have employed both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov A characteristic feature in the mass spectrometric analysis of aminopropiophenones is alpha-cleavage, which provides significant structural information about the molecule. nih.gov The use of chemical ionization mass spectrometry often results in the formation of quasi-molecular ions (MH+), which are highly useful in metabolic studies. nih.gov

When coupled with liquid chromatography, LC-HRMS/MS stands out as a premier method for the detailed profiling of metabolites generated from in vitro systems like human liver microsome (HLM) incubations. nih.govresearchgate.net This approach is capable of identifying both Phase I and Phase II metabolites. The process of identification is often aided by computational tools, such as extracted ion chromatography (EIC), which searches for metabolites based on predicted mass shifts from the parent drug. nih.gov Furthermore, sophisticated data mining techniques like mass defect filtering can significantly improve the detection of drug-related compounds within a complex matrix. nih.gov

For cathinones that are structurally analogous to 2-aminopropiophenone, several key Phase I metabolic pathways have been identified through HLM incubations:

β-Keto Reduction : A prevalent metabolic transformation is the reduction of the ketone functional group. nih.govnih.gov

Hydroxylation : The addition of a hydroxyl group, which can occur on either the alkyl chain or the aromatic ring, is another common pathway. nih.govnih.gov

N-dealkylation : In the case of substituted aminopropiophenones, the enzymatic removal of alkyl groups from the nitrogen atom is a known metabolic route. nih.gov

Following these initial biotransformations, the Phase I metabolites can be further processed through Phase II conjugation. The most frequently observed Phase II reaction for cathinone metabolites is glucuronidation. researchgate.netnih.gov In this process, glucuronic acid is attached to hydroxylated metabolites, which substantially increases their water solubility and facilitates their excretion from the body.

Based on studies of structurally similar cathinones, a profile of potential metabolites for 2-aminopropiophenone can be predicted. The table below outlines these potential metabolites and the evidence for their formation.

Interactive Table: Potential Metabolites of this compound

| Metabolite Type | Biotransformation Pathway | Analytical Signature |

| Keto-reduced metabolite | Reduction of the β-keto group | Mass increase of +2 amu relative to the parent compound. nih.gov |

| Hydroxylated metabolite | Addition of a hydroxyl group | Mass increase of +16 amu (addition of an oxygen atom). |

| N-dealkylated metabolite | Removal of an alkyl group from the amine | Mass decrease corresponding to the specific alkyl group removed. |

| Glucuronide conjugate | Conjugation with glucuronic acid | Mass increase of +176 amu. researchgate.net |

| This table is predictive, based on metabolic data from structurally related compounds. |

The structural confirmation of these metabolites is heavily reliant on their fragmentation patterns in tandem mass spectrometry (MS/MS). For example, a characteristic fragmentation of hydroxylated metabolites is the neutral loss of a water molecule. kcl.ac.uk

In Vitro Models for Metabolic Stability and Pathway Elucidation (e.g., Human Liver Microsomes)

In vitro models are indispensable for studying drug metabolism as they offer a reproducible and controlled setting to explore the biotransformation of a chemical compound. researchgate.net Among these, human liver microsomes (HLM) are a preferred system due to their rich content of drug-metabolizing enzymes, especially the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, which are central to Phase I and Phase II metabolism, respectively. frontiersin.orgnih.gov

Metabolic stability, which reflects a compound's vulnerability to biotransformation, is a critical parameter evaluated early in the drug development pipeline. ojp.gov This is typically determined by incubating the compound with HLM, fortified with necessary cofactors like NADPH for CYP-mediated reactions, and tracking the depletion of the parent compound over a set period. frontiersin.org The resulting data are used to calculate important pharmacokinetic parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov

These parameters allow for the classification of compounds into low, intermediate, or high clearance categories. For instance, based on HLM incubation data, a compound with a half-life under 20 minutes may be classified as having high clearance, whereas a half-life exceeding 60 minutes would suggest low clearance. nih.gov

Research on various synthetic cathinones using HLM has revealed a spectrum of metabolic stabilities. nih.govnih.gov One study, for example, classified 4-CMC as a low-clearance compound, while 4-MDMB was found to be a high-clearance compound, illustrating how minor structural differences can profoundly affect metabolic stability. nih.gov

A standard protocol for an HLM metabolic stability assay includes the following steps:

The test compound, such as this compound, is incubated at a defined concentration (typically in the range of 1-10 µM) with a standardized amount of HLM (e.g., 1 mg/mL). nih.govresearchgate.net

The metabolic process is triggered by the addition of a cofactor regenerating system, like NADPH. frontiersin.org

The reaction is stopped at predetermined time intervals.

The concentration of the remaining parent compound is quantified using LC-MS/MS.

The insights gained from these assays not only determine the metabolic stability but also help to elucidate the primary metabolic pathways. For 2-aminopropiophenone, the principal metabolic routes expected in HLM are keto reduction and hydroxylation, with subsequent glucuronidation of the resulting metabolites. nih.govresearchgate.netnih.gov

Interactive Table: Illustrative Data from an In Vitro Metabolic Stability Assay

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

| This table provides a theoretical example for a compound with intermediate-to-high clearance to demonstrate the principle of the assay. |

The use of HLM represents a high-throughput and cost-effective strategy for screening compounds and forecasting their in vivo metabolic clearance, which is vital for predicting their pharmacokinetic profile in humans. researchgate.net

V. Molecular and Mechanistic Investigations of 2 Aminopropiophenone Hydrochloride and Its Analogues

Modulation of Neurotransmitter Systems in Experimental Models

2-Aminopropiophenone (B8812881) and its derivatives exert significant influence over the dopaminergic, noradrenergic, and serotonergic systems by interacting with their respective transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govnih.gov These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the signal and maintaining neurotransmitter homeostasis. wikipedia.orgmdpi.com By inhibiting these transporters, aminopropiophenones increase the concentration and duration of action of monoamine neurotransmitters in the synapse. purdue.edu

2-Aminopropiophenone (cathinone) and its analogues, such as methcathinone (B1676376), are recognized for their potent effects on the dopaminergic system. nih.govutexas.edu They act as inhibitors of the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft. wikipedia.orgpurdue.edu This leads to an accumulation of extracellular dopamine, which potentiates dopaminergic signaling. mdpi.comnih.gov Some analogues, like amphetamine, not only block reuptake but can also induce dopamine release from the neuron. utexas.edu However, many cathinone (B1664624) derivatives, particularly the pyrovalerone analogues, act as pure uptake inhibitors without causing significant neurotransmitter release. nih.govnih.govutexas.edu

The potency of these compounds as DAT inhibitors varies significantly depending on their specific chemical structure. For instance, pyrovalerone and its derivative 3,4-methylenedioxypyrovalerone (MDPV) are exceptionally potent DAT inhibitors, with affinities in the low nanomolar range, significantly higher than that of cocaine. nih.govnih.gov The interaction with DAT is considered a key factor in the reinforcing and psychostimulant effects of these substances. purdue.edunih.gov Studies using techniques like two-electrode voltage-clamp in Xenopus laevis oocytes have helped to characterize whether these compounds act as blockers or substrates at the DAT. nih.gov

Table 1: Dopamine Transporter (DAT) Inhibition by Selected Aminopropiophenone Analogues

| Compound | DAT Inhibition (IC50, nM) | DAT Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Cathinone | 490 | 1100 | nih.gov |

| Methcathinone | 220 | 1300 | nih.gov |

| Pyrovalerone | 8.1 | 4.1 | nih.gov |

| MDPV | 4.1 | 2.4 | nih.gov |

| α-PVP | 12.8 | 14.2 | nih.gov |

| Pentedrone | 42.2 | 32.8 | nih.gov |

Similar to their effects on the dopaminergic system, 2-aminopropiophenone and its analogues are also potent inhibitors of the norepinephrine transporter (NET). nih.govnih.gov Inhibition of NET leads to increased levels of norepinephrine in the synapse, contributing to the stimulant effects of these compounds. nih.gov For many cathinone derivatives, the potency for NET inhibition is comparable to or even greater than for DAT inhibition. nih.govnih.gov

Pyrovalerone and MDPV, for example, exhibit very high affinity and inhibitory potency at NET, often in the low nanomolar range. nih.gov In contrast, compounds like cathinone and methcathinone show more moderate, micromolar-range affinities for NET. nih.gov The dual inhibition of both DAT and NET is a characteristic feature of many psychostimulants and is believed to be fundamental to their pharmacological profile. wikipedia.orgnih.gov The selectivity profile (i.e., the ratio of DAT to NET inhibition) can vary widely among different analogues, which accounts for the nuances in their pharmacological effects. nih.gov

Table 2: Norepinephrine Transporter (NET) Inhibition by Selected Aminopropiophenone Analogues

| Compound | NET Inhibition (IC50, nM) | NET Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Cathinone | 1500 | 3500 | nih.gov |

| Methcathinone | 380 | 2900 | nih.gov |

| Pyrovalerone | 13 | 7.9 | nih.gov |

| MDPV | 15 | 3.8 | nih.gov |

| α-PVP | 25.8 | 28.5 | nih.gov |

| Pentedrone | 99.2 | 101 | nih.gov |

The interaction of aminopropiophenones with the serotonergic system, primarily through the serotonin transporter (SERT), is more varied than their interactions with DAT and NET. nih.govutexas.edu While some analogues have negligible affinity for SERT, others are potent inhibitors and/or releasing agents, a profile more akin to MDMA (ecstasy). unifr.chbohrium.com For example, cathinone and methcathinone show very low affinity for SERT. nih.gov In contrast, mephedrone (B570743) and methylone are non-selective monoamine uptake inhibitors that also potently inhibit SERT and can induce serotonin release. utexas.eduunifr.ch

Table 3: Serotonin Transporter (SERT) Inhibition by Selected Aminopropiophenone Analogues

| Compound | SERT Inhibition (IC50, nM) | SERT Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Cathinone | >10000 | >30000 | nih.gov |

| Methcathinone | >10000 | >30000 | nih.gov |

| Mephedrone | 140 | 1200 | nih.gov |

| Methylone | 170 | 1500 | nih.gov |

| Pyrovalerone | >10000 | >30000 | nih.gov |

| α-PVP | >10000 | 2140 | nih.gov |

Receptor Binding Profiles and Ligand Interactions in In Vitro Systems

In vitro binding assays are essential for characterizing the pharmacological profile of 2-aminopropiophenone and its analogues. These studies typically use cell lines that are genetically engineered to express specific human monoamine transporters (hDAT, hNET, hSERT) or receptors. nih.gov By measuring the ability of a compound to displace a radiolabeled ligand from its binding site, researchers can determine its binding affinity (Ki value). nih.govresearchgate.net A lower Ki value indicates a higher binding affinity.

Studies have revealed that many aminopropiophenones, particularly the α-pyrrolidinophenones like α-PVP and MDPV, are high-affinity ligands at hDAT and hNET, with affinities often in the nanomolar range. nih.govnih.gov Their affinity for hSERT is generally much lower. nih.govnih.gov In contrast, compounds like mephedrone and methylone show more balanced, albeit lower, affinities across all three transporters. nih.gov

Beyond the primary monoamine transporters, some studies have investigated binding to a wider panel of neurotransmitter receptors. nih.govnih.gov Generally, cathinone derivatives exhibit low affinity for dopamine (D₁, D₂, D₃), adrenergic (α₁, α₂), serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c), and histamine (B1213489) (H₁) receptors. nih.govmdpi.com This suggests that their primary mechanism of action is indeed the inhibition of monoamine transporters rather than direct receptor agonism or antagonism. bohrium.com However, some tryptamine (B22526) analogues with structural similarities have shown significant affinity for various serotonin receptor subtypes. nih.gov

Structure-Activity Relationships (SAR) of Substituted Aminopropiophenones

Structure-activity relationship (SAR) studies systematically modify a molecule's chemical structure to understand how these changes affect its biological activity. nih.govdrugdesign.orgyoutube.com For substituted aminopropiophenones, several key structural features have been identified that influence their potency and selectivity for monoamine transporters. nih.govnih.gov

The β-Keto Group: The presence of a ketone group at the β-carbon (the carbon atom adjacent to the carbonyl group) is the defining feature of cathinones, distinguishing them from their phenethylamine (B48288) analogues like amphetamine. This modification generally tends to enhance activity at DAT relative to SERT. nih.gov

N-Alkylation: The nature of the substituent on the nitrogen atom is critical. N-monomethylation (e.g., methcathinone) is common. Incorporating the nitrogen into a pyrrolidine (B122466) ring, as seen in pyrovalerone and its derivatives (e.g., α-PVP, MDPV), dramatically increases potency at DAT and NET. nih.govutexas.edu

α-Alkyl Chain Length: Increasing the length of the alkyl chain at the α-carbon (the carbon between the carbonyl and the amine) generally increases the affinity and potency of α-pyrrolidinophenones at the monoamine transporters. nih.gov

Aromatic Ring Substitution: Adding substituents to the phenyl ring can significantly alter the compound's pharmacology. mdpi.com For example, a 4-methyl group (as in mephedrone) or a 3,4-methylenedioxy ring (as in methylone and MDPV) tends to increase serotonergic activity. nih.govutexas.edu In contrast, substitutions like fluorine can modulate potency and selectivity in complex ways. bohrium.com

These SAR studies provide a framework for predicting the pharmacological profile of new analogues and for understanding the structural requirements for interaction with monoamine transporters. nih.gov

Computational Chemistry Approaches to Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the interactions between aminopropiophenones and their molecular targets at an atomic level. tandfonline.com Techniques such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are used to model how these ligands bind to transporters and to explain the basis for their observed activities. purdue.edutandfonline.com